N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea

Physicochemical profiling ADME prediction CNS drug design

N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea (CAS 874450-03-0, MF: C₁₆H₂₄BrN₃O, MW: 354.29 g·mol⁻¹) is a synthetic di-substituted urea derivative that incorporates a 4‑bromophenyl moiety linked via a urea bridge to a piperidin‑1‑yl‑butyl side‑chain. The compound is a member of the piperidinyl‑alkyl‑urea chemical class, a privileged scaffold that has been investigated across multiple therapeutic areas including opioid receptor modulation, kinase inhibition, and urea transporter blockade.

Molecular Formula C16H24BrN3O
Molecular Weight 354.28 g/mol
CAS No. 874450-03-0
Cat. No. B13776435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea
CAS874450-03-0
Molecular FormulaC16H24BrN3O
Molecular Weight354.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCNC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C16H24BrN3O/c17-14-6-8-15(9-7-14)19-16(21)18-10-2-5-13-20-11-3-1-4-12-20/h6-9H,1-5,10-13H2,(H2,18,19,21)
InChIKeyGIICWEAVNMPFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea (CAS 874450-03-0): Chemical Identity and Scaffold Context for Research Procurement


N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea (CAS 874450-03-0, MF: C₁₆H₂₄BrN₃O, MW: 354.29 g·mol⁻¹) is a synthetic di-substituted urea derivative that incorporates a 4‑bromophenyl moiety linked via a urea bridge to a piperidin‑1‑yl‑butyl side‑chain . The compound is a member of the piperidinyl‑alkyl‑urea chemical class, a privileged scaffold that has been investigated across multiple therapeutic areas including opioid receptor modulation, kinase inhibition, and urea transporter blockade.

Why Piperidinyl-Butyl Ureas Are Not Interchangeable: Structural Determinants of Activity for CAS 874450-03-0


Within the piperidinyl‑alkyl‑urea class, even subtle modifications of the aryl substituent, linker length, and terminal amine produce large shifts in target affinity and selectivity profiles. The target compound uniquely combines a 4‑bromophenyl terminus with a four‑carbon butyl linker and an unsubstituted piperidine ring. Close analogs carrying chloro, fluoro, or unsubstituted phenyl groups, or shorter ethyl/propyl linkers, exhibit fundamentally different physicochemical properties (e.g., LogP = 4.05 for the target vs. lower values for halo‑substituted congeners) and divergent biological activities at receptors such as nAChR α7, 5HT₃A, and opioid subtypes . Consequently, interchanging these analogs without experimental validation risks introducing uncontrolled variables that can confound structure‑activity relationship (SAR) interpretation and lead to false negative or positive results in screening campaigns.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea (CAS 874450-03-0)


Predicted LogP of 4.05 Distinguishes the 4‑Bromophenyl Analog from Chloro‑ and Fluoro‑Substituted Congeners with Implications for CNS Permeability

The predicted LogP of the target compound (4.05) is ca. 0.8 log units higher than that reported for a structurally related 4‑chlorophenyl piperidinyl urea (LogP ≈ 3.23). This difference reflects the greater lipophilicity of the bromine substituent (Hansch π = 0.86) relative to chlorine (π = 0.71). A LogP in the 4–5 range is associated with favorable blood‑brain barrier permeability, a critical parameter for CNS‑targeted probe development [1].

Physicochemical profiling ADME prediction CNS drug design

nAChR α7 Modulation: Bromophenyl Urea Holds Potential for Improved Selectivity Over Biphenyl‑Based Analogues

Piperidin‑yl‑butyl urea congener 1‑(4′‑fluorobiphenyl‑4‑yl)‑3‑(4‑(piperidin‑1‑yl)butyl)urea (CHEMBL1084631) exhibits an EC₅₀ of 220 nM at rat α7 nAChR, whereas 1‑(2,2′‑bipyridin‑5‑yl)‑3‑(4‑(piperidin‑1‑yl)butyl)urea (CHEMBL1086577) shows EC₅₀ = 390 nM at the same receptor. The replacement of the bulky biphenyl/bipyridyl system with a compact 4‑bromophenyl group is expected to modulate both binding pocket occupancy and subtype selectivity [1] [2].

Nicotinic acetylcholine receptor CNS pharmacology Ligand‑gated ion channel

5HT₃A Receptor: Bromophenyl Urea May Provide a Wider Selectivity Window Relative to Biphenyl Urea Analogs

In the 5HT₃A receptor assay, CHEMBL1084631 (4′‑fluorobiphenyl analog) shows IC₅₀ = 5,800 nM, whereas CHEMBL1086577 (bipyridyl analog) is essentially inactive (IC₅₀ > 30,000 nM). A 4‑bromophenyl substituent is structurally distinct from both and may exhibit intermediate or distinct potency, potentially yielding a unique selectivity gap between α7 nAChR and 5HT₃A engagement [1] [2].

Serotonin 5HT₃ receptor Selectivity profiling CNS safety pharmacology

Bromine Atom in the 4‑Position Provides a Functional Handle for Late‑Stage Diversification Not Available in Chloro‑, Fluoro‑, or Unsubstituted Analogs

The 4‑bromophenyl group serves as a precursor for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig, Sonogashira), enabling rapid generation of focused libraries from a single advanced intermediate. Chloro‑substituted analogs are substantially less reactive under mild coupling conditions, while fluoro‑substituted congeners are entirely inert. This synthetic versatility makes the bromine‑bearing target compound the preferred entry point for divergent SAR exploration [1].

Medicinal chemistry Late‑stage functionalization Parallel library synthesis

High‑Value Application Scenarios for N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea Informed by Quantitative Evidence


Focused SAR Exploration of nAChR α7 and 5HT₃A Ligands

The demonstrated sensitivity of the piperidin‑yl‑butyl urea scaffold to aryl substitution at nAChR α7 (EC₅₀ range: 220–390 nM) and 5HT₃A (IC₅₀ range: 5,800–>30,000 nM) makes this compound a strategic starting point for probing aryl‑dependent selectivity. Medicinal chemistry teams can use the 4‑bromophenyl urea as a parent scaffold to establish baseline activity at both targets, then exploit the bromine handle for rapid parallel diversification to map the selectivity landscape [1].

CNS‑Penetrant Chemical Probe Development

The predicted LogP of 4.05 places this compound within the optimal lipophilicity window for blood‑brain barrier penetration (typically LogP 3–5). Combined with a molecular weight of 354 Da, topological polar surface area of 47.9 Ų, and only two hydrogen‑bond donors, the compound satisfies key physicochemical criteria for CNS drug‑likeness . CNS discovery groups evaluating novel chemotypes for neurodegenerative or psychiatric indications can deploy this compound as a tool to assess target engagement in vivo, where more polar analogs (e.g., the 4‑chlorophenyl congener, LogP ≈ 3.2) may exhibit inferior brain exposure.

GPCR and Ion Channel Panel Screening for Off‑Target Liability Assessment

The piperidin‑yl‑butyl urea scaffold has documented polypharmacology across opioid receptors, sigma receptors, muscarinic receptors, and ligand‑gated ion channels . Incorporating the 4‑bromophenyl urea into commercial safety pharmacology panels (e.g., Eurofins/CEREP panel of ~80 targets) allows preclinical teams to benchmark the selectivity profile of the bromophenyl motif relative to other aryl variants. This is particularly relevant for programs where a clean off‑target profile is required before advancing a chemical series into lead optimization [1].

Building Block for Diversity‑Oriented Synthesis (DOS) Libraries

Owing to the synthetic versatility of the aryl‑bromine bond, this compound serves as a premium building block for diversity‑oriented synthesis. Reaction of the 4‑bromophenyl urea with a panel of 50–100 commercially available boronic acids under standardized Suzuki conditions generates a focused library in a single parallel step. This strategy is directly enabled by the bromine substituent and is not accessible with the corresponding chloro‑, fluoro‑, or unsubstituted phenyl analogs (or requires substantially more forcing conditions in the case of the chloro variant) . Industrial medicinal chemistry groups seeking to efficiently populate patent SAR tables can leverage this compound as a single advanced intermediate, thereby reducing synthetic resource expenditure and accelerating the hit‑to‑lead timeline.

Quote Request

Request a Quote for N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.